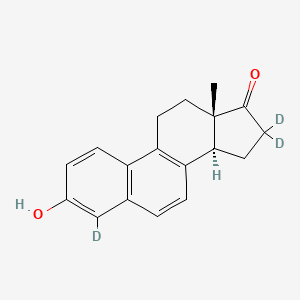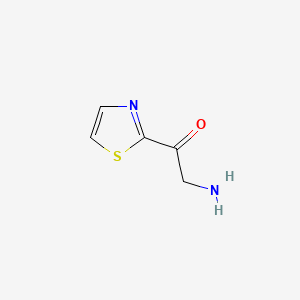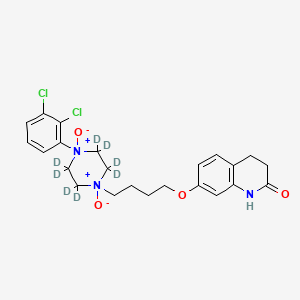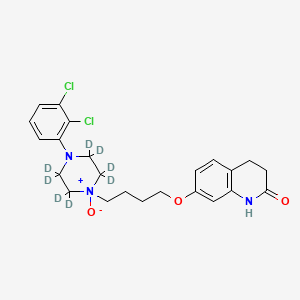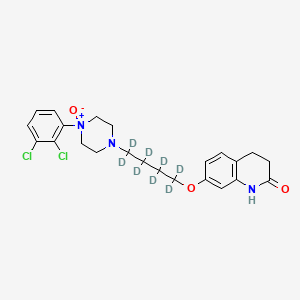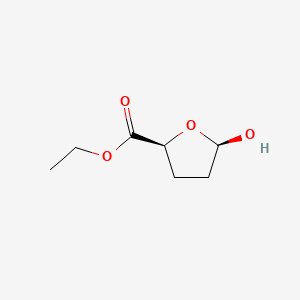
(2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is a chiral compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are a group of heterocyclic organic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom. This compound is notable for its hydroxyl group at the 5-position and an ethyl ester group at the 2-position, making it an important intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as a 2,5-dihydroxy compound.
Cyclization: The precursor undergoes cyclization to form the tetrahydrofuran ring. This step often involves the use of acid catalysts.
Esterification: The hydroxyl group at the 2-position is esterified using ethyl alcohol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and scalability.
Types of Reactions:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 5-oxo-tetrahydrofuran-2-carboxylate or 5-carboxy-tetrahydrofuran-2-carboxylate.
Reduction: Formation of ethyl 5-hydroxytetrahydrofuran-2-ol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Scientific Research Applications
(2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a starting material for various industrial processes.
Mechanism of Action
The mechanism of action of (2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, respectively. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes.
Comparison with Similar Compounds
(2S,5R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
(2S,5R)-Propyl 5-hydroxytetrahydrofuran-2-carboxylate: Similar structure but with a propyl ester group instead of an ethyl ester group.
(2S,5R)-Butyl 5-hydroxytetrahydrofuran-2-carboxylate: Similar structure but with a butyl ester group instead of an ethyl ester group.
Uniqueness: (2S,5R)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is unique due to its specific stereochemistry and the presence of an ethyl ester group, which can influence its reactivity and interactions in chemical and biological systems. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it a versatile intermediate in various applications.
Properties
IUPAC Name |
ethyl (2S,5R)-5-hydroxyoxolane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEONBBZTCJWHA-NTSWFWBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
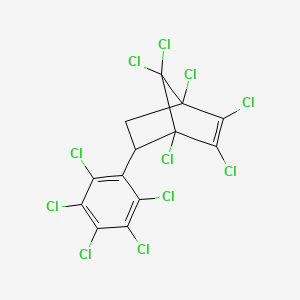

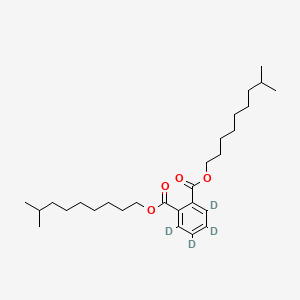
![2-(Benzo[d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B584950.png)
